[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine: is a chiral morpholine derivative with significant potential in various scientific fields. This compound is characterized by its morpholine ring, which is substituted with a methyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. For example, the methyl group can be added via alkylation using methyl iodide, while the phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the phenyl group to introduce additional functional groups or modify existing ones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Introduction of additional functional groups.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness:
- The presence of both a methyl and phenyl group on the morpholine ring makes rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine unique in its reactivity and potential applications.
- Its chiral nature allows for the exploration of enantioselective reactions and applications in asymmetric synthesis.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C12H18N2O/c1-14-7-8-15-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12-/m0/s1 |
InChI Key |
HFCLSNXNNDZCMZ-RYUDHWBXSA-N |
Isomeric SMILES |
CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN |
Canonical SMILES |
CN1CCOC(C1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.